molecular formula C18H22N4O3 B5264604 [(3S,4S)-3-hydroxy-4-morpholin-4-ylpyrrolidin-1-yl]-(4-phenyl-1H-imidazol-5-yl)methanone

[(3S,4S)-3-hydroxy-4-morpholin-4-ylpyrrolidin-1-yl]-(4-phenyl-1H-imidazol-5-yl)methanone

Cat. No.: B5264604
M. Wt: 342.4 g/mol
InChI Key: CWOQSWQGVLKZTK-GJZGRUSLSA-N
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Description

[(3S,4S)-3-hydroxy-4-morpholin-4-ylpyrrolidin-1-yl]-(4-phenyl-1H-imidazol-5-yl)methanone is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a morpholine ring, a pyrrolidine ring, and an imidazole ring, making it an interesting subject for chemical research and industrial applications.

Properties

IUPAC Name

[(3S,4S)-3-hydroxy-4-morpholin-4-ylpyrrolidin-1-yl]-(4-phenyl-1H-imidazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O3/c23-15-11-22(10-14(15)21-6-8-25-9-7-21)18(24)17-16(19-12-20-17)13-4-2-1-3-5-13/h1-5,12,14-15,23H,6-11H2,(H,19,20)/t14-,15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWOQSWQGVLKZTK-GJZGRUSLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2CN(CC2O)C(=O)C3=C(N=CN3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1[C@H]2CN(C[C@@H]2O)C(=O)C3=C(N=CN3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3S,4S)-3-hydroxy-4-morpholin-4-ylpyrrolidin-1-yl]-(4-phenyl-1H-imidazol-5-yl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the individual ring structures, followed by their sequential coupling under controlled conditions. Common reagents used in these reactions include various catalysts, solvents, and protective groups to ensure the stability of intermediate compounds.

Industrial Production Methods

Industrial production of this compound may involve the use of high-throughput synthesis techniques, such as continuous flow reactors, to optimize yield and purity. These methods often require precise control of reaction parameters, including temperature, pressure, and reaction time, to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

[(3S,4S)-3-hydroxy-4-morpholin-4-ylpyrrolidin-1-yl]-(4-phenyl-1H-imidazol-5-yl)methanone can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and transition metal catalysts. Reaction conditions such as temperature, solvent choice, and reaction time are critical to achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

[(3S,4S)-3-hydroxy-4-morpholin-4-ylpyrrolidin-1-yl]-(4-phenyl-1H-imidazol-5-yl)methanone has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of [(3S,4S)-3-hydroxy-4-morpholin-4-ylpyrrolidin-1-yl]-(4-phenyl-1H-imidazol-5-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate biochemical pathways, leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(3S,4S)-3-hydroxy-4-morpholin-4-ylpyrrolidin-1-yl]-(4-phenyl-1H-imidazol-5-yl)methanone is unique due to its combination of multiple ring structures, which imparts distinct chemical properties and potential applications. Its versatility in undergoing various chemical reactions and its potential in diverse scientific fields make it a compound of significant interest.

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